molecular formula C13H15NO B13601032 4-(1-Methylindolin-5-yl)but-3-en-2-one

4-(1-Methylindolin-5-yl)but-3-en-2-one

Cat. No.: B13601032
M. Wt: 201.26 g/mol
InChI Key: RNMDUSGOVHUHSV-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

4-(1-Methylindolin-5-yl)but-3-en-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1-Methylindolin-5-yl)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Methylindolin-5-yl)but-3-en-2-one involves its interaction with specific molecular targets. For example, it may act on histone acetyltransferase KAT2B, influencing gene expression and cellular processes . The compound’s effects are mediated through pathways involving the modulation of protein function and signaling cascades.

Comparison with Similar Compounds

4-(1-Methylindolin-5-yl)but-3-en-2-one can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

What sets this compound apart is its unique enone structure, which imparts distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

(E)-4-(1-methyl-2,3-dihydroindol-5-yl)but-3-en-2-one

InChI

InChI=1S/C13H15NO/c1-10(15)3-4-11-5-6-13-12(9-11)7-8-14(13)2/h3-6,9H,7-8H2,1-2H3/b4-3+

InChI Key

RNMDUSGOVHUHSV-ONEGZZNKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC2=C(C=C1)N(CC2)C

Canonical SMILES

CC(=O)C=CC1=CC2=C(C=C1)N(CC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.